Enhanced Lipophilicity Over Non-Fluorinated Nitrobenzoate Ester
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.5, compared to 1.90 for methyl 3-nitrobenzoate (CAS 618-95-1) [1]. This represents a ΔlogP of +0.6, conferring moderately higher lipophilicity that can be advantageous for crossing biological membranes or improving organic-phase extraction efficiency in synthetic workflows.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | Methyl 3-nitrobenzoate: XLogP3-AA = 1.90 (Bocsci computed data) |
| Quantified Difference | ΔlogP = +0.6 |
| Conditions | Computed by PubChem XLogP3 algorithm (target) and vendor computational method (comparator). |
Why This Matters
Even a modest logP shift of 0.5–0.6 units can significantly alter passive membrane permeability and distribution coefficients, making the –CF₃ analogue more suitable for phenotypic screening libraries where intracellular target access is required.
- [1] PubChem Compound Summary for CID 18942157, Methyl 3-nitro-5-(trifluoromethyl)benzoate. Computed XLogP3-AA: 2.5. View Source
